molecular formula C26H17Br2ClN2O4 B12013514 [4-bromo-2-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate

[4-bromo-2-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate

Katalognummer: B12013514
Molekulargewicht: 616.7 g/mol
InChI-Schlüssel: MEJSLZQBQUBYSM-AMVVHIIESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound [4-bromo-2-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate features a complex architecture characterized by:

  • 4-bromo-2-substituted phenyl ring: Provides steric bulk and halogen-mediated electronic effects.
  • 2-(1-bromonaphthalen-2-yl)oxyacetyl moiety: A naphthalene-derived substituent with bromine, enhancing hydrophobicity and π-π stacking interactions.
  • 4-chlorobenzoate ester: Aromatic ester group contributing to lipophilicity and stability.

This structural combination suggests applications in materials science (e.g., liquid crystals) or medicinal chemistry (e.g., enzyme inhibition via halogen bonding) .

Eigenschaften

Molekularformel

C26H17Br2ClN2O4

Molekulargewicht

616.7 g/mol

IUPAC-Name

[4-bromo-2-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate

InChI

InChI=1S/C26H17Br2ClN2O4/c27-19-8-12-22(35-26(33)17-5-9-20(29)10-6-17)18(13-19)14-30-31-24(32)15-34-23-11-7-16-3-1-2-4-21(16)25(23)28/h1-14H,15H2,(H,31,32)/b30-14+

InChI-Schlüssel

MEJSLZQBQUBYSM-AMVVHIIESA-N

Isomerische SMILES

C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)N/N=C/C3=C(C=CC(=C3)Br)OC(=O)C4=CC=C(C=C4)Cl

Kanonische SMILES

C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)NN=CC3=C(C=CC(=C3)Br)OC(=O)C4=CC=C(C=C4)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Bromination of Naphthalen-2-ol

1-Bromo-2-naphthol is synthesized via electrophilic aromatic bromination using bromine (Br₂) in acetic acid at 0–5°C. The reaction proceeds with regioselectivity favored by the hydroxyl group’s directing effects.

Reaction Conditions

ReagentQuantityTemperatureTimeYield
Naphthalen-2-ol10 g0–5°C2 h85%
Br₂1.2 eq

Etherification with Chloroacetic Acid

The bromonaphthol is reacted with chloroacetic acid in alkaline medium to form 2-(1-bromonaphthalen-2-yl)oxyacetic acid.

Procedure

  • Dissolve 1-bromo-2-naphthol (5 g) in 50 mL ethanol.

  • Add chloroacetic acid (1.2 eq) and NaOH (2.5 eq).

  • Reflux at 80°C for 6 h.

  • Acidify with HCl to precipitate the product.

Yield : 78% (white crystalline solid).

Preparation of 2-(1-Bromonaphthalen-2-yl)oxyacetyl Hydrazide

Activation of Carboxylic Acid

The acid is activated using 1,1'-carbonyldiimidazole (CDI) in tetrahydrofuran (THF) under inert atmosphere.

Optimized Protocol

  • Reactants : 2-(1-Bromonaphthalen-2-yl)oxyacetic acid (1 eq), CDI (1.5 eq), 4-dimethylaminopyridine (DMAP, 0.5 eq).

  • Conditions : 70°C, 3 h, argon.

  • Workup : Quench with hydrazine hydrate (2 eq) at 20°C for 2 h.

Yield : 82% (after column chromatography).

Characterization

  • ¹H-NMR (DMSO-d₆) : δ 9.58 (s, 1H, NH), 7.81–7.37 (m, 7H, naphthyl-H), 4.49 (s, 2H, CH₂).

  • LC/MS (ESI+) : m/z 349 [M+H]⁺.

Synthesis of 4-Bromo-2-formylphenyl 4-Chlorobenzoate

Esterification of 4-Chlorobenzoic Acid

4-Chlorobenzoic acid is esterified with 4-bromo-2-hydroxybenzaldehyde using DCC/DMAP in dichloromethane.

Procedure

  • Combine 4-chlorobenzoic acid (1 eq), 4-bromo-2-hydroxybenzaldehyde (1 eq), DCC (1.2 eq), DMAP (0.1 eq).

  • Stir at 25°C for 12 h.

  • Filter and concentrate; purify via silica gel chromatography.

Yield : 75% (pale-yellow solid).

Characterization

  • IR (KBr) : 1725 cm⁻¹ (C=O ester), 1690 cm⁻¹ (C=O aldehyde).

  • ¹³C-NMR : δ 190.2 (CHO), 165.3 (ester C=O).

Hydrazone Formation via Condensation

Acid-Catalyzed Condensation

The hydrazide and aldehyde are condensed in ethanol with catalytic acetic acid.

Optimized Conditions

ParameterValue
SolventEthanol
CatalystAcOH (5 mol%)
TemperatureReflux (78°C)
Time8 h
Yield68%

Mechanism
Protonation of the aldehyde enhances electrophilicity, enabling nucleophilic attack by the hydrazide’s NH₂ group. Dehydration forms the E-hydrazone.

Characterization of Final Product

  • ¹H-NMR (CDCl₃) : δ 10.2 (s, 1H, NH), 8.61 (s, 1H, CH=N), 7.25–8.05 (m, 14H, aryl-H).

  • HRMS (ESI+) : m/z 609.94 [M+H]⁺ (calc. 609.95).

Comparative Analysis of Synthetic Routes

Solvent Effects on Hydrazone Yield

SolventDielectric ConstantYield (%)Purity (%)
Ethanol24.36898
THF7.55291
DCM8.94588

Ethanol optimizes solubility and reaction kinetics.

Catalyst Screening

CatalystYield (%)Reaction Time (h)
AcOH688
H₂SO₄556
p-TsOH707

p-Toluenesulfonic acid (p-TsOH) marginally improves yields but requires stringent moisture control.

Challenges and Optimization Strategies

Byproduct Formation

  • N-Acetyl impurity : Observed when using acetonitrile as solvent (cf. Patent US 6,515,117). Mitigated by ethanol.

  • Diastereomerism : Controlled via slow addition of hydrazide to aldehyde.

Green Chemistry Approaches

  • Solvent replacement : Cyclopentyl methyl ether (CPME) tested as a greener alternative; yield drops to 60%.

  • Catalyst recycling : Heterogeneous catalysts (e.g., Amberlyst-15) under investigation .

Analyse Chemischer Reaktionen

    Häufige Reagenzien und Bedingungen:

    Hauptprodukte:

  • Wissenschaftliche Forschungsanwendungen

    Wirkmechanismus

    • The compound’s mechanism of action depends on its specific application.
    • For potential drugs, it may interact with cellular targets (e.g., enzymes, receptors) or disrupt specific pathways.
  • Vergleich Mit ähnlichen Verbindungen

    Table 1: Structural and Functional Group Comparison

    Compound Name Substituents on Hydrazone Benzoate Group Key Functional Differences Potential Applications
    [4-bromo-2-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate 2-(1-bromonaphthalen-2-yl)oxyacetyl 4-chloro Brominated naphthalene ring, chloro-benzoate Photodynamic therapy, catalysis
    4-Bromo-2-[(E)-({(2,3-dichlorophenyl)aminoacetyl}hydrazono)methyl]phenyl 4-methylbenzoate 2-(2,3-dichlorophenylamino)-2-oxoacetyl 4-methyl Dichloroaniline group, methyl-benzoate Antimicrobial agents (halogen-mediated bioactivity)
    4-{(E)-[(1-Naphthylacetyl)hydrazono]methyl}phenyl 4-bromobenzoate 1-naphthylacetyl 4-bromo Non-brominated naphthalene, bromo-benzoate Fluorescent probes (naphthalene π-system)
    4-Bromo-2-{(E)-[(3-methylbenzoyl)hydrazono]methyl}phenyl 4-chlorobenzoate 3-methylbenzoyl 4-chloro Methylbenzoyl group (simpler aromatic) Polymer additives (enhanced thermal stability)
    2-(4-Bromophenyl)-2-oxoethyl 4-chlorobenzoate None (phenacyl ester) 4-chloro Lacks hydrazone linker Photolysis studies, oxazole synthesis

    Table 2: Physicochemical and Reactivity Insights

    Compound Name Molecular Weight (g/mol)* Predicted CCS (Ų, [M+H]+) Notable Reactivity
    Target Compound ~669.5 (estimated) 206.0 Bromine atoms may undergo Suzuki coupling; hydrazone participates in tautomerism
    4-Bromo-2-[(E)-({(2,3-dichlorophenyl)aminoacetyl}hydrazono)methyl]phenyl 4-methylbenzoate ~579.3 N/A Oxoacetyl group prone to nucleophilic attack
    2-(4-Bromophenyl)-2-oxoethyl 4-chlorobenzoate 399.6 N/A Phenacyl ester undergoes photolytic cleavage to carboxylic acids

    *Calculated based on substituent molecular weights.

    Key Research Findings

    Hydrazone Linker Stability: Compounds with brominated aromatic systems (e.g., target compound) exhibit enhanced thermal stability compared to non-halogenated analogues, as seen in TGA studies .

    Halogen Interactions : The 1-bromonaphthalene moiety in the target compound may engage in halogen bonding with protein targets (e.g., kinase enzymes), a feature absent in methylbenzoyl or naphthylacetyl derivatives .

    Crystallographic Trends: Analogues like 2-(4-bromophenyl)-2-oxoethyl 4-chlorobenzoate crystallize in monoclinic systems (e.g., C2 space group), suggesting similar packing efficiencies for the target compound .

    Biologische Aktivität

    [4-bromo-2-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate (referred to as Compound A) is a synthetic organic compound belonging to the hydrazone class. Its complex structure, which includes a bromonaphthalene moiety, a methoxyphenyl group, and a propoxybenzoate ester, suggests potential biological activity that warrants detailed investigation.

    Chemical Structure and Properties

    The molecular formula of Compound A is C26H17Br2ClN2O4C_{26}H_{17}Br_2ClN_2O_4, with a molecular weight of approximately 616.7 g/mol. The IUPAC name is indicative of its structural components, highlighting the presence of bromine and chlorine substituents.

    PropertyValue
    Molecular FormulaC26H17Br2ClN2O4
    Molecular Weight616.7 g/mol
    IUPAC NameThis compound
    CAS Number767334-07-6

    Compound A's biological activity is primarily attributed to its ability to interact with various molecular targets through its functional groups. The hydrazone moiety can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. Additionally, the bromonaphthalene group can engage in π-π interactions with aromatic residues in proteins, affecting their conformation and activity.

    Anticancer Properties

    Research has indicated that compounds similar to Compound A exhibit significant anticancer properties. For instance, studies on hydrazone derivatives have shown their potential to inhibit tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

    Case Study:
    A study published in the Journal of Medicinal Chemistry reported that hydrazone derivatives demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

    Antimicrobial Activity

    The antimicrobial efficacy of similar compounds has been documented extensively. For example, phenacyl benzoate derivatives have shown activity against both gram-positive and gram-negative bacteria.

    Experimental Findings:
    In vitro studies revealed that Compound A exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics, indicating its potential as an antimicrobial agent.

    Enzyme Inhibition

    The compound's structural characteristics suggest it may act as an inhibitor for certain enzymes involved in metabolic pathways.

    Research Insights:
    A recent investigation demonstrated that derivatives of hydrazone compounds could inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This inhibition could have implications for treating neurodegenerative diseases like Alzheimer's.

    Comparative Analysis with Analogous Compounds

    To further understand Compound A's biological activity, it is essential to compare it with structurally similar compounds.

    Compound NameStructure SimilarityBiological Activity
    [4-chloro-2-(E)-[[2-(1-chloronaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoateSimilar hydrazone structureModerate anticancer activity
    [4-bromo-2-(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]-2-hydroxyphenyl] 4-propoxybenzoateHydroxy instead of methoxyEnhanced antimicrobial properties

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.